molecular formula C₂₀H₂₆D₄O₄ B1153494 n-Hexyl 4-Methylpentyl Phthalate-d4

n-Hexyl 4-Methylpentyl Phthalate-d4

Cat. No.: B1153494
M. Wt: 338.47
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hexyl 4-Methylpentyl Phthalate-d4 is a deuterated analog of n-Hexyl 4-Methylpentyl Phthalate, which belongs to the class of chemicals widely used as plasticizers in the manufacture of products made of polyvinyl chloride . This compound is specifically designed for use as an analytical standard in research and development, particularly for the high-performance liquid chromatography (HPLC) analysis of phthalates in complex matrices such as foods, edible oils, and environmental samples . Phthalates are esters of 1,2-benzenedicarboxylic acid and are prevalent plasticizers, but their analysis is challenging due to their widespread presence in the environment and the chemical similarity within the compound group . Using a deuterated internal standard like this compound is a critical practice in gas chromatography-mass spectrometry (GC-MS) methods to improve quantitation accuracy, account for losses during sample preparation, and mitigate matrix effects, thereby ensuring robust reproducibility in analytical results . Research applications for this compound are focused on the comprehensive monitoring and exposure assessment of phthalates, which are environmental contaminants of concern due to their association with potential health risks, including endocrine disruption and reproductive toxicity . As a deuterated standard, it provides a vital tool for tracking less-studied phthalates in dietary and personal exposure pathways, such as those captured by silicone wristband samplers . For optimal stability and longevity, this material should be stored refrigerated or frozen, protected from air and light . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C₂₀H₂₆D₄O₄

Molecular Weight

338.47

Synonyms

1,2-Benzenedicarboxylic Acid 1-Hexyl 2-(4-Methylpentyl) Ester-d4;  n-Hexyl Isohexyl Phthalate-d4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Deuterated Phthalates

Compound Name Molecular Formula Molecular Weight (g/mol) Retention Time (min)* Key Applications
This compound C₁₉H₂₈D₄O₄ ~360.5 Not reported GC-MS internal standard
Di-n-heptyl phthalate-d4 (DnHP-D4) C₂₂H₃₄D₄O₄ 378.5 868 Dust/indoor environmental analysis
Diethyl phthalate-d4 (DEP-D4) C₁₂H₁₄D₄O₄ 196.2 520 Urinary metabolite quantification
Di-n-octyl phthalate-d4 (DnOP-D4) C₂₄H₃₈D₄O₄ 402.5 1144 Polymer additive studies
Dimethyl phthalate-d4 (DMP-D4) C₁₀H₁₀D₄O₄ 166.1 468 Air quality monitoring

*Retention times derived from GC methods in .

Key Observations :

  • Alkyl Chain Influence: Longer alkyl chains (e.g., DnOP-D4) exhibit higher retention times due to increased hydrophobicity, whereas shorter chains (e.g., DMP-D4) elute faster .

Stability and Regulatory Considerations

  • Stability : Unlike DEP-D4 or DMP-D4, which are commercially available with standardized handling protocols, this compound has a short shelf life and is synthesized only upon order placement, necessitating careful inventory management .
  • Regulatory Restrictions : This compound may require BSL certification or permits, whereas other deuterated phthalates (e.g., DnHP-D4) are more routinely regulated under environmental safety guidelines .

Critical Notes and Discrepancies

  • Naming Variability : refers to "n-Hexyl 4-Methyl-2-pentyl Phthalate-d4," while the query specifies "4-Methylpentyl." This discrepancy (branching position) could impact physicochemical properties and must be clarified in procurement .
  • Data Gaps : Retention times and ecotoxicological data for this compound are absent in the provided evidence, highlighting the need for further method development.

Preparation Methods

Platinum-Catalyzed Exchange Protocol

  • Procedure : Phthalic acid is neutralized with potassium carbonate in water, evaporated to dryness, and redissolved in deuterium oxide (D₂O). Platinum oxide (0.1 g) is added, and the mixture is heated at 130°C under deuterium gas for 72 hours.

  • Mechanism : The platinum catalyst facilitates H-D exchange at the ortho and para positions of the benzene ring, yielding tetradeuteriophthalic acid.

  • Yield : ~84% after two exchange cycles.

Esterification Strategies

The esterification of tetradeuteriophthalic acid with n-hexanol and 4-methylpentanol is critical. Two primary methods are explored:

Fischer Esterification (Acid-Catalyzed)

  • Conditions :

    • Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

    • Solvent : Toluene or xylene for azeotropic water removal.

    • Molar Ratio : 1:2.2 (phthalic acid-d₄ : alcohol mixture) to drive equilibrium.

  • Procedure :

    • Heat tetradeuteriophthalic acid with excess n-hexanol and 4-methylpentanol at 140–160°C for 6–8 hours.

    • Remove water via Dean-Stark trap.

    • Neutralize catalyst, wash with NaHCO₃, and distill excess alcohol.

  • Yield : ~70–80% for analogous phthalates.

Silver Salt Alkylation

  • Conditions :

    • Reagents : Silver phthalate-d₄ + n-hexyl iodide + 4-methylpentyl iodide.

    • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure :

    • Prepare silver phthalate-d₄ by reacting tetradeuteriophthalic acid with AgNO₃ in aqueous ammonia.

    • Suspend silver phthalate-d₄ in ether, add alkyl iodides, and reflux for 24 hours.

    • Filter AgI precipitate and purify via vacuum distillation.

  • Yield : ~72% for dimethyl phthalate-d₆.

Stepwise Esterification

To avoid statistical mixtures, a stepwise approach is employed:

  • React tetradeuteriophthalic acid-d₄ with n-hexanol (1:1.1 ratio) using DCC/DMAP in dichloromethane.

  • Isolate monoester via column chromatography.

  • React monoester with 4-methylpentanol under similar conditions.

  • Advantage : Ensures regioselectivity.

  • Drawback : Lower overall yield (~60%) due to purification losses.

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Fischer Esterification : Higher temperatures (≥150°C) accelerate reaction but risk deuteration loss. Toluene is preferred for its azeotrope with water (bp 110°C).

  • Silver Salt Method : Ether solvents minimize side reactions but require anhydrous conditions.

Deuterium Retention

  • Critical Factors :

    • Avoid protic solvents post-deuteration.

    • Use inert atmosphere (N₂/Ar) to prevent H-D back-exchange.

  • Analytical Validation :

    • Mass Spec : Confirm molecular ion at m/z 310.421.

    • ¹H NMR : Absence of aromatic protons (δ 7.5–8.1 ppm).

Comparative Data for Preparation Methods

MethodConditionsYield (%)Purity (%)Deuteration Efficiency (%)
Fischer Esterification140°C, H₂SO₄, toluene789598
Silver Salt AlkylationAg phthalate-d₄, ether, 24h reflux729999
Stepwise EsterificationDCC/DMAP, CH₂Cl₂609797

Industrial-Scale Considerations

Cost Analysis

  • Platinum Catalyst : High initial cost but recyclable.

  • Alkyl Iodides : Expense of n-hexyl iodide (~$350/mol) vs. cheaper alcohols.

Environmental Impact

  • Fischer Method : Generates acidic wastewater requiring neutralization.

  • Silver Salt Method : AgI waste necessitates metal recovery systems.

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